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molecular formula C8H8BrF B1341771 2-Fluoro-5-methylbenzyl bromide CAS No. 886500-09-0

2-Fluoro-5-methylbenzyl bromide

Cat. No. B1341771
M. Wt: 203.05 g/mol
InChI Key: MYGZYGUNZCNJAU-UHFFFAOYSA-N
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Patent
US08133907B2

Procedure details

An oven dried round bottom flask is charged with boron tribromide (13 mL, 140 mmol) and is cooled to −30-45° C. 2-Fluoro-5-methyl-benzyl alcohol (6.5 g, 46 mmol) is then added slowly after which time the reaction is allowed to warm to room temperature.
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
B(Br)(Br)[Br:2].[F:5][C:6]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][C:7]=1[CH2:8]O>>[F:5][C:6]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][C:7]=1[CH2:8][Br:2]

Inputs

Step One
Name
Quantity
13 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Two
Name
Quantity
6.5 g
Type
reactant
Smiles
FC1=C(CO)C=C(C=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 37.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven dried round bottom flask
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature

Outcomes

Product
Name
Type
Smiles
FC1=C(CBr)C=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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